4-[(Diethylamino)methyl]phenol
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Overview
Description
4-((Diethylamino)methyl)phenol is an organic compound with the molecular formula C10H15NO It is a phenolic compound with a diethylamino group attached to the benzene ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((diethylamino)methyl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with diethylamine in the presence of a reducing agent. One common method is the reductive amination of 4-hydroxybenzaldehyde using diethylamine and sodium borohydride as the reducing agent. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4-((diethylamino)methyl)phenol may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((Diethylamino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are facilitated by the activating effect of the phenolic group.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
4-((Diethylamino)methyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((diethylamino)methyl)phenol involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminophenol: Similar structure but with dimethylamino group instead of diethylamino group.
4-Methylphenol (p-Cresol): Lacks the diethylamino group, simpler structure.
4-Hydroxybenzaldehyde: Precursor in the synthesis of 4-((diethylamino)methyl)phenol.
Uniqueness
4-((Diethylamino)methyl)phenol is unique due to the presence of the diethylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications, particularly in the development of enzyme inhibitors and other biologically active molecules .
Properties
CAS No. |
24619-86-1 |
---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C11H17NO/c1-3-12(4-2)9-10-5-7-11(13)8-6-10/h5-8,13H,3-4,9H2,1-2H3 |
InChI Key |
MAFHOFLRHFJFSE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)O |
Origin of Product |
United States |
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